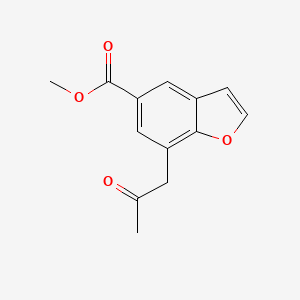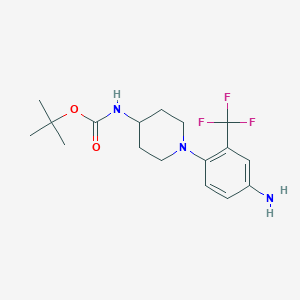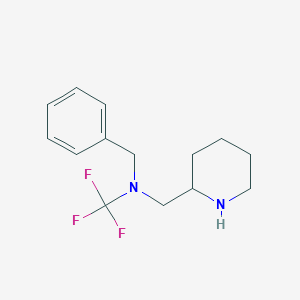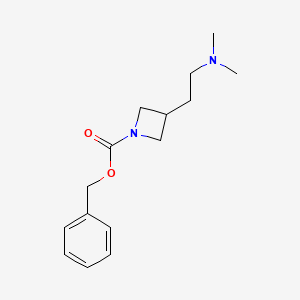
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable in synthetic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various substituents, including benzyl groups.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.
化学反应分析
Types of Reactions
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学研究应用
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Medicine: Its potential as a pharmacophore has been explored in the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and materials with specific properties
作用机制
The mechanism of action of Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its reactive azetidine ring. The strained ring structure allows it to participate in ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its applications in medicinal chemistry, where it can modify biological macromolecules and inhibit specific enzymes.
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
β-Lactams: Four-membered cyclic amides with significant biological activity, particularly as antibiotics.
Uniqueness
Benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and dimethylamino groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
benzyl 3-[2-(dimethylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)9-8-14-10-17(11-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
InChI 键 |
WWPFLFASOFHFSB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


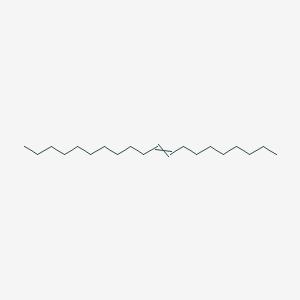

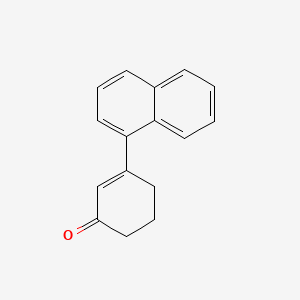
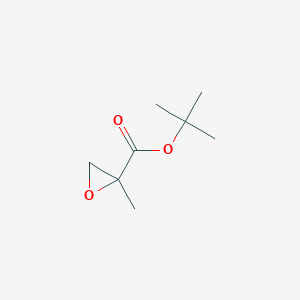

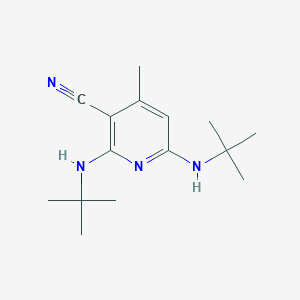
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
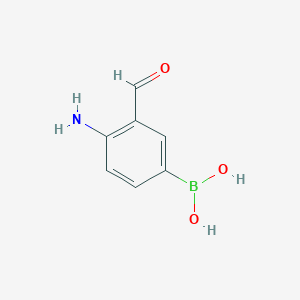
![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)

